molecular formula C9H9BrClNO2 B1525493 Ethyl 2-amino-5-bromo-3-chlorobenzoate CAS No. 1032668-64-6

Ethyl 2-amino-5-bromo-3-chlorobenzoate

Cat. No. B1525493
M. Wt: 278.53 g/mol
InChI Key: SYDQBEZVAQLCSQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-chlorobenzoate is a chemical compound with the CAS Number: 1032668-64-6 . It has a molecular weight of 278.53 .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-bromo-3-chlorobenzoate is 1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-bromo-3-chlorobenzoate has a molecular weight of 278.53 . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Synthesis of Complex Organic Compounds

One of the primary applications of Ethyl 2-amino-5-bromo-3-chlorobenzoate in scientific research is in the synthesis of complex organic molecules. This compound serves as a versatile precursor or intermediate in the creation of various chemical structures with potential biological activities. For example, its role in synthesizing thiazolo[5,4-d]pyrimidines, which exhibit molluscicidal properties, highlights its importance in the development of compounds targeting specific biological targets (El-bayouki & Basyouni, 1988).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, Ethyl 2-amino-5-bromo-3-chlorobenzoate is utilized to create derivatives with significant pharmacological activities. For instance, derivatives synthesized from this compound have been explored for their allosteric enhancer activity at the A1 adenosine receptor, demonstrating the compound's utility in drug development efforts aimed at modulating receptor activities for therapeutic benefits (Romagnoli et al., 2012).

Photovoltaic and Electronic Applications

The compound's derivatives are also investigated for their applications in photovoltaic devices and organic electronics. Research into 4H-pyrano[3,2-c]quinoline derivatives, for instance, showcases the potential use of ethyl 2-amino-5-bromo-3-chlorobenzoate derivatives in the fabrication of organic–inorganic photodiode devices, highlighting the broader applicability of this compound beyond the pharmaceutical domain (Zeyada, El-Nahass, & El-Shabaan, 2016).

Environmental Applications

Furthermore, derivatives of Ethyl 2-amino-5-bromo-3-chlorobenzoate are employed in environmental applications, such as the degradation of pollutants. Studies on the Fenton-like degradation of ethidium bromide using magnetic nanocatalysts (MNCs) underscore the environmental relevance of compounds synthesized from Ethyl 2-amino-5-bromo-3-chlorobenzoate. These studies provide insights into the mechanisms of pollutant degradation, offering pathways to mitigate environmental contamination (Xie, Zheng, Ding, & Zhang, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . These codes represent various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 2-amino-5-bromo-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDQBEZVAQLCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromo-3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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